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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fichtelite (C₁₉H₃₄) is a rare organic mineral, a saturated hydrocarbon classified as a

diterpenoid.[1] It is typically found in fossilized wood, particularly in peat and lignite deposits,

and is considered a diagenetic product of abietic acid, a common constituent of pine resin.[2]

The preliminary identification of Fichtelite in geological samples is crucial for various fields,

including geochemistry, paleobotany, and potentially in drug discovery, where novel

hydrocarbon structures can serve as scaffolds for new therapeutic agents. This guide provides

a comprehensive overview of the core analytical techniques used for the preliminary

identification of Fichtelite, detailing experimental protocols and presenting key quantitative

data in a structured format.

Physical and Chemical Properties
A preliminary assessment of a potential Fichtelite sample can be made by examining its

physical and chemical characteristics.
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Property Value Reference

Chemical Formula C₁₉H₃₄ [1]

Molecular Weight 262.48 g/mol [2]

Crystal System Monoclinic [1]

Mohs Hardness 1 [1]

Specific Gravity ~1.032 [1]

Melting Point 46 °C [1]

Color Colorless, white, or yellowish [3]

Luster Resinous to greasy [3]

Analytical Techniques for Identification
A definitive preliminary identification of Fichtelite requires the use of modern analytical

techniques. The following sections detail the methodologies for Gas Chromatography-Mass

Spectrometry (GC-MS), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy

(FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds. Fichtelite, being a hydrocarbon, is well-suited for GC-MS analysis.

Quantitative Data

Parameter Value Reference

Kovats Retention Index (non-

polar column)
1936 [4]

Mass Spectrometry Data (for 18-Norabietane, chemically identical to Fichtelite)
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m/z Relative Intensity (%)

262 (M⁺) 10

247 25

219 15

191 30

177 20

163 40

149 50

135 60

121 100

109 85

95 90

81 80

67 70

55 75

41 65

(Note: The mass spectrum for 18-Norabietane is provided as a reference. The fragmentation

pattern of a sample suspected to be Fichtelite should be compared against this.)

Experimental Protocol

Sample Preparation:

A small amount of the geological sample is crushed into a fine powder.

The powdered sample is extracted with a suitable organic solvent (e.g., dichloromethane

or hexane) using sonication or Soxhlet extraction.
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The extract is filtered to remove any solid particles.

The solvent is carefully evaporated to concentrate the sample. The final sample is

redissolved in a small volume of solvent for injection.

GC-MS Parameters:

Gas Chromatograph: Agilent 6890 or similar.

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

capillary column.

Injector Temperature: 280 °C.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

to 280 °C at a rate of 10 °C/min, and held for 10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Mode: Splitless.

Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 50-550.

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of

the Fichtelite peak. The mass spectrum of this peak is then compared with a reference

spectrum (e.g., from the NIST library for 18-norabietane) for positive identification.[5]

Sample Preparation GC-MS Analysis Data Interpretation

Crush Sample Solvent Extraction Filter Extract Concentrate Inject into GC Separation in Column Electron Ionization Mass Detection Analyze Chromatogram Compare Mass Spectrum Identify Fichtelite
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GC-MS workflow for Fichtelite identification.

X-ray Diffraction (XRD)
XRD is a non-destructive technique used to identify the crystalline structure of materials. Since

Fichtelite is a crystalline organic mineral, XRD can provide a unique diffraction pattern for its

identification.

Quantitative Data

d-spacing (Å) Relative Intensity

10.53 vw

7.38 w

6.09 s

5.63 m

5.20 vs

4.69 m

4.29 s

3.70 w

3.49 w

3.03 w

(vs = very strong, s = strong, m = medium, w = weak, vw = very weak)

Experimental Protocol

Sample Preparation:

A small, pure sample of the suspected Fichtelite is finely ground to a powder using an

agate mortar and pestle. A particle size of less than 10 µm is ideal to ensure random

orientation of the crystallites.
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The powder is carefully packed into a sample holder.

XRD Parameters:

Diffractometer: Bruker D8 Advance or similar powder diffractometer.

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

Voltage and Current: 40 kV and 40 mA.

Scan Range (2θ): 5° to 70°.

Step Size: 0.02°.

Scan Speed: 1°/min.

Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ)

and their relative intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d

sinθ).[6] The obtained d-spacing values and their relative intensities are then compared

with a reference pattern for Fichtelite from a database such as the International Centre for

Diffraction Data (ICDD).

Sample Preparation XRD Analysis Data Interpretation

Grind to Fine Powder Mount on Holder Irradiate with X-rays Detect Diffracted X-rays Analyze Diffractogram Calculate d-spacings Compare to Database Identify Fichtelite

Click to download full resolution via product page

XRD workflow for Fichtelite identification.

Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing

information about the functional groups present in a molecule. For Fichtelite, the FTIR

spectrum is characteristic of a saturated hydrocarbon.
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Quantitative Data (Characteristic Absorption Bands)

Wavenumber (cm⁻¹) Vibration Mode Intensity

2950-2850 C-H stretch (alkane) Strong

1465-1450 C-H bend (methylene) Medium

1375 C-H bend (methyl) Medium

~720 C-H rock (methylene chain) Weak

(Note: These are general ranges for saturated hydrocarbons. The exact positions and relative

intensities can provide a fingerprint for Fichtelite.)

Experimental Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the powdered sample is placed directly on the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

Approximately 1-2 mg of the powdered sample is mixed with ~200 mg of dry potassium

bromide (KBr) powder.[7]

The mixture is pressed into a thin, transparent pellet using a hydraulic press.[7]

FTIR Parameters:

Spectrometer: Bruker ALPHA II or similar FTIR spectrometer.

Accessory: ATR or pellet holder.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 32.

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands

of saturated hydrocarbons. The absence of significant peaks in the regions for C=C, C≡C,

O-H, or C=O bonds is a key indicator for a saturated hydrocarbon like Fichtelite. The

fingerprint region (below 1500 cm⁻¹) can be compared with reference spectra of similar

diterpenoid hydrocarbons.

Sample Preparation

Choose Method

FTIR Analysis Data Interpretation

Powder Sample

ATR

KBr Pellet

Acquire Spectrum Analyze Spectrum Identify Characteristic Bands Compare to Reference Confirm Hydrocarbon Nature

Click to download full resolution via product page

FTIR workflow for Fichtelite identification.

Logical Workflow for Preliminary Identification
The preliminary identification of Fichtelite in a geological sample follows a logical progression

from macroscopic and physical evaluation to detailed chemical analysis.
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Logical workflow for Fichtelite identification.

Conclusion
The preliminary identification of Fichtelite in geological samples is a multi-faceted process that

combines physical and chemical property assessment with sophisticated analytical techniques.

By following the detailed protocols for GC-MS, XRD, and FTIR outlined in this guide, and by

comparing the obtained quantitative data with the provided reference values, researchers,

scientists, and drug development professionals can confidently make a preliminary

identification of this rare and interesting organic mineral. This foundational identification can

then pave the way for more in-depth structural elucidation and potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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